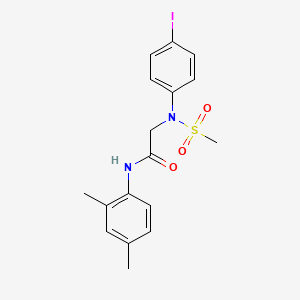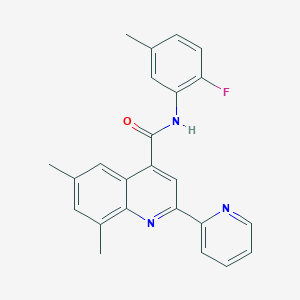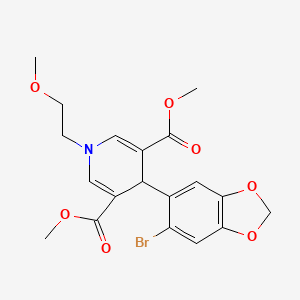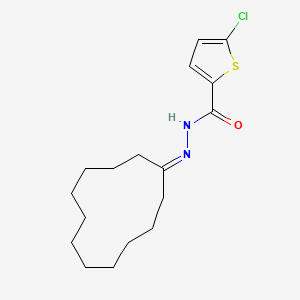![molecular formula C19H23NO2 B4745967 2-[4-(1,1-dimethylpropyl)phenoxy]-N-phenylacetamide](/img/structure/B4745967.png)
2-[4-(1,1-dimethylpropyl)phenoxy]-N-phenylacetamide
Vue d'ensemble
Description
2-[4-(1,1-dimethylpropyl)phenoxy]-N-phenylacetamide, also known as Dibenzoylmethane (DBM), is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic properties. DBM is a yellow crystalline powder that belongs to the chalcone class of compounds.
Mécanisme D'action
The mechanism of action of DBM is not fully understood. However, it has been suggested that DBM exerts its therapeutic effects by modulating various signaling pathways involved in cell growth, inflammation, and oxidative stress. DBM has been found to inhibit the activation of NF-κB, a transcription factor that regulates the expression of genes involved in inflammation and cell growth. Additionally, DBM has been shown to induce apoptosis, a process of programmed cell death, in cancer cells.
Biochemical and Physiological Effects:
DBM has been found to exhibit various biochemical and physiological effects. In vitro studies have shown that DBM inhibits the growth of cancer cells by inducing apoptosis and inhibiting cell proliferation. Additionally, DBM has been found to reduce inflammation and oxidative stress by modulating various signaling pathways involved in these processes. In vivo studies have shown that DBM has anticancer and anti-inflammatory effects in animal models.
Avantages Et Limitations Des Expériences En Laboratoire
DBM has several advantages for lab experiments. It is a stable compound that can be easily synthesized and purified. Additionally, DBM has been extensively studied for its biological activities, which makes it a suitable compound for further research. However, DBM has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous solutions. Additionally, DBM has low bioavailability, which may limit its effectiveness in vivo.
Orientations Futures
DBM has shown promising results in preclinical studies, and further research is needed to determine its potential therapeutic applications. Future studies should focus on elucidating the mechanism of action of DBM and its effects on various signaling pathways involved in cell growth, inflammation, and oxidative stress. Additionally, future studies should investigate the efficacy and safety of DBM in animal models and clinical trials. Finally, the development of novel formulations of DBM with improved bioavailability may enhance its therapeutic potential.
Applications De Recherche Scientifique
DBM has been extensively studied for its potential therapeutic properties. It has been found to exhibit various biological activities, including anti-inflammatory, antioxidant, and anticancer properties. DBM has been shown to inhibit the growth of various cancer cell lines, including breast, prostate, and colon cancer cells. Additionally, DBM has been found to reduce inflammation and oxidative stress, which are implicated in various chronic diseases such as cancer, diabetes, and cardiovascular diseases.
Propriétés
IUPAC Name |
2-[4-(2-methylbutan-2-yl)phenoxy]-N-phenylacetamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H23NO2/c1-4-19(2,3)15-10-12-17(13-11-15)22-14-18(21)20-16-8-6-5-7-9-16/h5-13H,4,14H2,1-3H3,(H,20,21) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMHGXTQVAUNFRC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)(C)C1=CC=C(C=C1)OCC(=O)NC2=CC=CC=C2 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H23NO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
297.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![ethyl (2-amino-7-oxo-4,7-dihydro[1,2,4]triazolo[1,5-a]pyrimidin-5-yl)acetate](/img/structure/B4745892.png)

![6-methyl-N-[3-(4-morpholinyl)propyl]-2-phenyl-4-quinolinecarboxamide](/img/structure/B4745906.png)
![N-benzyl-N-methyl-3-({[2-(3-pyridinyloxy)ethyl]amino}methyl)imidazo[1,2-a]pyridine-2-carboxamide](/img/structure/B4745908.png)


![N-[4-(2,3-dihydro-1H-indol-1-ylcarbonyl)phenyl]-N-methylethanesulfonamide](/img/structure/B4745928.png)
![N-(4-cyano-1-oxo-1,5-dihydropyrido[1,2-a]benzimidazol-2-yl)-3,4-dimethoxybenzamide](/img/structure/B4745941.png)
![N-(4-chlorophenyl)-2-{[5-(3,4-dichlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]thio}acetamide](/img/structure/B4745945.png)



![2-{[4-(4-methoxybenzoyl)-1-piperazinyl]carbonyl}-1H-indole](/img/structure/B4745996.png)
![N-(2-bromophenyl)-4-[(2,5-dichlorophenyl)sulfonyl]-1-piperazinecarboxamide](/img/structure/B4745999.png)
